![molecular formula C13H14ClN3O2S B4184167 2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4184167.png)
2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Overview
Description
2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and environmental science. This compound is commonly referred to as "thiabendazole" and has been the subject of several studies due to its unique properties.
Mechanism of Action
Thiabendazole exerts its antifungal and anthelmintic effects by inhibiting microtubule assembly, which is essential for cell division and replication. This leads to the disruption of cellular processes and ultimately results in the death of the target organism.
Biochemical and Physiological Effects:
Thiabendazole has been shown to have low toxicity in mammals and is generally well-tolerated. However, some studies have reported potential adverse effects such as liver toxicity and reproductive toxicity in animals. Further studies are needed to fully understand the long-term effects of thiabendazole on human health.
Advantages and Limitations for Lab Experiments
Thiabendazole has several advantages for use in lab experiments, including its broad-spectrum activity against fungi and parasites, its low toxicity, and its ability to penetrate cell membranes. However, it also has some limitations, such as its potential for inducing resistance in target organisms and its limited solubility in water.
Future Directions
There are several potential future directions for research on thiabendazole. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce potential adverse effects. Additionally, further studies are needed to fully understand the mechanisms of resistance to thiabendazole and to identify new targets for antifungal and anthelmintic agents. Finally, research on the potential environmental impacts of thiabendazole as a pesticide is also needed to ensure its safe use in agriculture.
Scientific Research Applications
Thiabendazole has been extensively studied for its potential use as an antifungal and anthelmintic agent. It has been shown to have activity against a wide range of fungal and parasitic infections, making it a promising therapeutic option for the treatment of these diseases. Additionally, thiabendazole has been used as a pesticide in agriculture to control various plant diseases caused by fungi.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-3-11(19-10-6-4-5-9(14)7-10)12(18)15-13-17-16-8(2)20-13/h4-7,11H,3H2,1-2H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQBRCVEQJKGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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